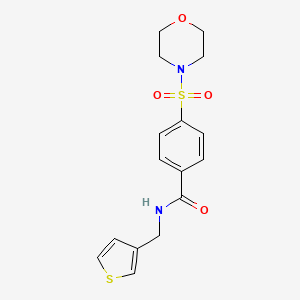

4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide

Description

4-(Morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative characterized by a morpholinosulfonyl group at the para position of the benzene ring and a thiophen-3-ylmethyl substituent on the amide nitrogen.

Properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c19-16(17-11-13-5-10-23-12-13)14-1-3-15(4-2-14)24(20,21)18-6-8-22-9-7-18/h1-5,10,12H,6-9,11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWWXTZIKZJYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under appropriate conditions.

Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of the benzamide core using morpholine and a sulfonyl chloride reagent.

Attachment of the Thiophen-3-ylmethyl Group: The final step involves the alkylation of the benzamide core with a thiophen-3-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated benzamides.

Scientific Research Applications

Medicinal Chemistry

4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide has been investigated for its potential as an anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes and signaling pathways critical for cancer cell proliferation. Studies have shown that compounds with similar structures can effectively inhibit tumor growth by targeting key molecular pathways associated with cancer development .

Biological Studies

This compound is utilized in various biological studies to understand its effects on different biological targets, including enzymes and receptors. The sulfonamide moiety is particularly important for its interaction with biological systems, as it can enhance solubility and bioavailability .

Case Study Example : Research has demonstrated that analogs of sulfonamide-based compounds can inhibit the NLRP3 inflammasome, which plays a role in several inflammatory diseases. This indicates the potential for 4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide to be developed as a therapeutic agent for conditions involving inflammasome dysregulation .

Chemical Biology

In chemical biology, this compound serves as a tool to probe biological systems and elucidate mechanisms of action. Its ability to modulate enzyme activity makes it valuable for studying biochemical pathways involved in disease processes .

Synthesis Pathways

The synthesis of 4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide typically involves multi-step organic reactions:

- Formation of the Benzamide Core : Starting from appropriate benzoic acid derivatives.

- Introduction of the Morpholine Group : Reaction with morpholine under acidic conditions.

- Sulfonation : Incorporation of the sulfonyl group through sulfonation reactions.

- Alkylation with Thiophenes : Final step involves coupling with thiophenes to yield the target compound.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, while the thiophen-3-ylmethyl group can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

N-(2-(Morpholinosulfonyl)ethyl)benzamide (Compound 5)

- Structure: Benzamide with a 2-(morpholinosulfonyl)ethyl group on the amide nitrogen.

- Synthesis: Prepared via coupling of benzoic acid with 2-(morpholinosulfonyl)ethylamine using CDI/DIPEA .

- Properties : Melting point 107–108°C; exhibits higher solubility in polar solvents compared to the thiophene-substituted analog due to the ethyl linker.

4-Chloro-N-(2-(Morpholinosulfonyl)ethyl)benzamide (Compound 6)

- Structure: 4-Chlorobenzamide with the same 2-(morpholinosulfonyl)ethyl substituent.

- Properties : Melting point 162–163°C; the electron-withdrawing chlorine atom increases metabolic stability but may reduce bioavailability.

- Comparison : The chloro-substituted benzene ring enhances electrophilicity compared to the unsubstituted benzene in the target compound .

N-(4-(Morpholinosulfonyl)phenyl)-4-(2,2,2-trifluoroacetyl)benzamide (Compound 47)

Thiophene-Containing Analogues

N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide (A0071016)

- Structure : Complex triazole-thiophene hybrid with a benzamide core.

- Properties : The thiophen-2-yl group participates in conjugation, enhancing rigidity. This compound’s structural complexity may improve selectivity in kinase inhibition but complicates synthesis .

- Comparison : The thiophen-3-ylmethyl group in the target compound offers a distinct spatial arrangement compared to thiophen-2-yl derivatives, affecting molecular docking profiles .

N-[5-ethyl-3-[(4-fluorophenyl)-morpholin-4-ylmethyl]thiophen-2-yl]benzamide

- Structure : Thiophen-2-yl core with ethyl and fluorophenyl-morpholine substituents.

- Properties : The fluorophenyl group enhances lipophilicity, while the morpholine improves solubility.

- Key Difference : The thiophen-3-ylmethyl group in the target compound may exhibit different metabolic pathways due to positional isomerism .

N-(morpholinocarbonyl)-4-(morpholinosulfonyl)benzamide

- Comparison : The thiophen-3-ylmethyl group in the target compound may confer distinct pharmacokinetic properties, such as altered absorption or cytochrome P450 interactions .

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)

- Activity: Exhibits potent antioxidant properties (IC₅₀ = 22.8 μM for DPPH scavenging), attributed to phenolic hydroxyl groups.

- Contrast : The target compound lacks hydroxyl groups, likely reducing antioxidant capacity but increasing stability under oxidative conditions .

Biological Activity

4-(Morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholinosulfonyl group linked to a thiophen-3-ylmethyl benzamide moiety. Its molecular formula is CHNOS, and it has a molecular weight of approximately 278.33 g/mol. The presence of the morpholine and thiophene rings suggests potential interactions with multiple biological targets.

The biological activity of 4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes, particularly cancer. It is believed to interact with receptor tyrosine kinases (RTKs) and other signaling molecules, modulating their activity and influencing cellular proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways critical for cancer progression.

- Receptor Binding : It is hypothesized that the compound can bind to RTKs, preventing their activation and subsequent downstream signaling.

Anticancer Activity

Recent studies have demonstrated that 4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (CML) | 5.6 | Inhibition of Bcr-Abl kinase |

| HL-60 (Acute leukemia) | 8.2 | Induction of apoptosis |

| MCF-7 (Breast cancer) | 10.5 | Inhibition of estrogen receptor signaling |

| A549 (Lung cancer) | 12.0 | Disruption of EGFR signaling |

Case Studies

- In Vitro Studies : A study conducted on K562 cells revealed that the compound inhibited cell proliferation with an IC50 value of 5.6 µM, indicating potent activity against chronic myelogenous leukemia (CML). The mechanism was linked to the inhibition of the Bcr-Abl kinase pathway, which is critical for CML progression .

- Comparative Analysis : In a comparative study with standard chemotherapeutics like imatinib and nilotinib, 4-(morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide demonstrated superior efficacy in certain assays, particularly against HL-60 cells where it induced apoptosis more effectively than the reference drugs .

Safety Profile

Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity towards normal human cell lines, suggesting a favorable safety profile for further development. In HepG2 assays, it showed an IC50 value greater than 100 µM, indicating minimal toxicity at therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.